Astin A - 151201-75-1

Astin A

Catalog Number: EVT-3012882
CAS Number: 151201-75-1
Molecular Formula: C25H33Cl2N5O7
Molecular Weight: 586.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17,18-Dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone is a natural product found in Aster tataricus with data available.
Source

Astin A was first isolated from Aspergillus tamarii and has since been studied for its biological activities, particularly in cancer research. The original discovery highlighted its structural uniqueness and potential therapeutic applications, prompting further investigations into its synthesis and biological mechanisms.

Classification

Astin A belongs to the class of cyclic peptides, specifically characterized by a cyclic structure that contributes to its stability and biological activity. Its classification as a protein tyrosine kinase inhibitor positions it as a compound of interest in the development of targeted cancer therapies.

Synthesis Analysis

Methods

Technical Details

Recent studies have focused on synthesizing analogs of Astin A using solid-phase peptide synthesis techniques. This method allows for precise control over the amino acid sequence and modifications, facilitating the exploration of structure-activity relationships. For example, researchers have synthesized various derivatives to evaluate their efficacy against different cancer cell lines, demonstrating the versatility of synthetic methods in producing bioactive compounds.

Molecular Structure Analysis

Structure

Astin A features a cyclic structure composed of several amino acids linked by peptide bonds. The molecular formula is typically represented as C₁₄H₁₉N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The cyclic nature of Astin A contributes to its conformational stability and interaction with biological targets.

Data

The crystal structure analysis reveals that Astin A adopts a specific conformation that is essential for its biological activity. Molecular modeling studies suggest that the arrangement of functional groups within the cyclic framework is critical for binding to protein tyrosine kinases.

Chemical Reactions Analysis

Reactions

Astin A participates in various chemical reactions typical of cyclic peptides, including hydrolysis and modifications through chemical derivatization. These reactions can alter its pharmacological properties, enhancing or diminishing its biological activity.

Technical Details

The reactivity of Astin A can be influenced by environmental factors such as pH and temperature. Studies have demonstrated that certain modifications can enhance its stability and bioactivity, making it a valuable candidate for drug development.

Mechanism of Action

Process

Astin A exerts its anticancer effects primarily through the inhibition of protein tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to these enzymes, Astin A disrupts their activity, leading to reduced tumor growth and increased apoptosis in cancer cells.

Data

Research has shown that Astin A effectively induces apoptosis in various cancer cell lines, including colon and breast cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, highlighting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

Astin A is characterized by a relatively low solubility in water but displays better solubility in organic solvents such as dimethyl sulfoxide. Its melting point and stability under different conditions are crucial for formulating effective therapeutic agents.

Chemical Properties

The chemical properties of Astin A include its ability to form stable complexes with target proteins due to its cyclic structure. This stability is essential for maintaining its bioactivity in physiological conditions.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to characterize Astin A's purity and structural integrity during synthesis.

Applications

Scientific Uses

Astin A has significant potential applications in cancer therapy due to its ability to inhibit protein tyrosine kinases. Ongoing research aims to explore its use as a lead compound for developing new anticancer drugs targeting specific signaling pathways involved in tumorigenesis.

Additionally, studies focusing on modifying Astin A's structure may lead to improved derivatives with enhanced selectivity and potency against various cancer types. Its role in inducing apoptosis also positions it as a candidate for combination therapies aimed at overcoming resistance in cancer treatment protocols.

Introduction to Astin A as a Bioactive Compound

Astin A is a chlorinated cyclic pentapeptide characterized by a 16-membered macrocyclic ring structure. Its defining features include the presence of 3,4-dichloroproline (ProCl₂), L-2-aminobutyric acid (2Abu), β-(R)-phenylalanine (βPhe), and two additional proline residues. This unique architecture confers exceptional stability and target specificity, enabling potent bioactivity. As a secondary metabolite, Astin A exemplifies nature’s ability to evolve structurally complex molecules with therapeutic potential.

Historical Context of Astin A Discovery in Natural Product Research

Astin A was first isolated in the early 1990s from the roots of Aster tataricus, a plant used in Traditional Chinese Medicine (TCM) for treating respiratory ailments. Initial studies focused on crude plant extracts, with the compound’s structure elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS) [4]. For decades, astins were presumed to be phytochemicals synthesized by the plant. However, a paradigm shift occurred in 2019 when researchers identified the endophytic fungus Cyanodermella asteris as the true biosynthetic source. This discovery resolved long-standing inconsistencies in astin detection across A. tataricus populations: plants harboring C. asteris produced astins, while fungus-free specimens lacked them entirely [4]. The endophyte produces core variants like Astin C, but plant-exclusive derivatives (e.g., Astin A) require plant enzymes or symbiotic signals for biosynthesis, illustrating a cross-species metabolic partnership [4].

Table 1: Key Astin Variants and Their Producing Sources

Astin VariantProducing SourceUnique Structural Features
Astin AA. tataricus (plant symbiosis-dependent)Contains allo-threonine, dichloroproline
Astin CCyanodermella asteris (axenic culture)Dichloroproline, β-phenylalanine
Astin BA. tataricusMonochloroproline, 2-aminobutyric acid

Pharmacological Significance of Cyclic Pentapeptides in Antitumor Research

Cyclic pentapeptides like Astin A represent a privileged scaffold in oncology due to their:

  • Constrained Flexibility: The macrocyclic ring limits conformational freedom, enhancing target-binding precision.
  • Membrane Permeability: β-amino acids and proline derivatives facilitate cellular uptake.
  • Resistance to Proteolysis: Cyclization reduces degradation by proteases, extending half-life in vivo [5].

Astin A’s significance is underscored by its dual antitumor mechanisms:

  • STING Pathway Activation: Astin A binds the stimulator of interferon genes (STING), a cytosolic sensor of tumor-derived DNA. This triggers type I interferon production, activating dendritic and cytotoxic T cells to promote tumor immunogenicity [4].
  • STAT3 Inhibition: It suppresses STAT3 phosphorylation, disrupting oncogenic signaling and inducing apoptosis in tumor cells [9].

Table 2: Antitumor Cyclic Pentapeptides and Their Targets

CompoundBiological TargetTherapeutic Effect
Astin ASTING protein, STAT3Immunomodulation, tumor apoptosis
Celastrol*HSP90, NF-κBAnti-angiogenesis, metastasis suppression
Triptolide*RNA polymerase II, XPBDNA damage response inhibition
From related traditional medicine sources [3]

Astin A’s Role in Bridging Traditional Medicine and Modern Drug Development

The journey of Astin A from TCM to modern drug candidate exemplifies the "reverse pharmacology" approach:

  • Ethnopharmacology to Target Identification: A. tataricus was documented in TCM for treating "throat impediments" (possibly early descriptions of tumors). Bioactivity-guided fractionation of its extracts revealed Astin A’s antitumor properties [5] [7].
  • Sustainable Sourcing Challenges: Wild harvesting of A. tataricus led to ecological strain. The discovery of C. asteris enabled biotechnological production, with yields of ~63 mg/L for Astin C in fungal cultures [4].
  • Dereplication and Synthesis: Early isolation efforts were hampered by low natural abundance (<0.01% dry weight in plants). Genomic sequencing of C. asteris identified a nonribosomal peptide synthetase (NRPS) gene cluster, paving the way for heterologous expression or synthetic biology solutions [4] [8].

This progression mirrors successful templates like artemisinin (from Artemisia annua) and vinblastine (from Catharanthus roseus), where traditional knowledge accelerated modern drug discovery [3] [5].

Properties

CAS Number

151201-75-1

Product Name

Astin A

IUPAC Name

17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone

Molecular Formula

C25H33Cl2N5O7

Molecular Weight

586.47

InChI

InChI=1S/C25H33Cl2N5O7/c1-3-15-22(36)30-17(11-33)23(37)29-16(13-7-5-4-6-8-13)9-18(35)31-20(12(2)34)25(39)32-10-14(26)19(27)21(32)24(38)28-15/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,38)(H,29,37)(H,30,36)(H,31,35)

InChI Key

LOHHRJVRAMTARJ-UHFFFAOYSA-N

SMILES

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)C(C)O)C3=CC=CC=C3)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.